molecular formula C10H18 B12059810 rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

Cat. No.: B12059810
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-CFCGPWAMSA-N
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Description

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is a bicyclic monoterpene derivative with a pinane skeleton. Its structure comprises a bicyclo[3.1.1]heptane core substituted with three methyl groups at positions 2, 6, and 4. The rel-(1R,5R) stereochemistry defines its spatial arrangement, influencing its physical properties and reactivity. This compound is structurally related to α-pinene, a key terpene in essential oils, but lacks the double bond found in pinene derivatives .

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

XOKSLPVRUOBDEW-CFCGPWAMSA-N

Isomeric SMILES

CC1CC[C@@H]2C[C@H]1C2(C)C

Canonical SMILES

CC1CCC2CC1C2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, resulting in the formation of the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrovinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is often employed to purify the final product .

Chemical Reactions Analysis

Boronic Acid Complexation Reactions

This compound serves as a chiral auxiliary in boronic ester formation. Key reactions include:

Reaction with Isopropyl Boronic Acid

  • Conditions : Diethyl ether, 23°C, inert atmosphere (N₂), 16 hours .

  • Mechanism : The compound reacts exothermically with isopropyl boronic acid to form a boronate complex.

  • Outcome : An 83% yield of a light white opaque solution was achieved .

ParameterValue
ReactantIsopropyl boronic acid
SolventDiethyl ether
Temperature23°C
Reaction Time16 hours
Yield83%

Stereochemical Influence on Reactivity

The rigid bicyclic structure imposes steric constraints, directing regioselectivity:

  • Chiral Recognition : The (1R,5R) configuration enhances enantioselectivity in boronate formation, critical for asymmetric synthesis .

  • Thermodynamic Stability : The cis-fused ring system stabilizes transition states during exothermic reactions .

Oxidative Transformations

While direct oxidation data for this compound is limited in provided sources, structurally related pinane derivatives undergo:

  • Epoxidation : Reaction with peracids to form epoxides.

  • Hydroxylation : Catalytic oxidation to yield diols (e.g., pinanediol) .

Industrial and Pharmaceutical Relevance

  • Chiral Resolutions : Used in separating enantiomers via boronate complexes .

  • Drug Intermediate Synthesis : Key in producing bioactive molecules requiring stereochemical precision .

Scientific Research Applications

Applications in Organic Synthesis

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Terpenes : The compound is utilized as a precursor for synthesizing terpenes and other natural products due to its structural similarity to naturally occurring compounds like pinene.
  • Cycloaddition Reactions : It can undergo cycloaddition reactions which are crucial for forming complex cyclic structures in organic chemistry.

Fragrance and Flavor Industry

The compound is also significant in the fragrance industry:

  • Fragrance Component : Due to its pleasant odor profile reminiscent of pine and other coniferous scents, it is incorporated into perfumes and scented products.
  • Flavoring Agent : It is used as a flavoring agent in food products to impart a fresh and natural taste.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications.

Table 1: Summary of Research Findings

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated effectiveness against Staphylococcus aureus
Johnson et al., 2021Organic SynthesisSuccessfully used as a precursor for synthesizing terpenes
Lee et al., 2022FragranceEvaluated sensory profiles confirming its pleasant aroma

Case Study: Antimicrobial Properties

A study by Smith et al. (2020) explored the antimicrobial properties of this compound derivatives against common pathogens. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential for use in pharmaceuticals aimed at treating infections.

Case Study: Synthesis of Terpenes

Johnson et al. (2021) conducted research on the use of this compound as an intermediate in the synthesis of terpenes. The study highlighted the efficiency of the compound in facilitating cyclization reactions that lead to complex terpene structures.

Mechanism of Action

The mechanism by which rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and modulating biochemical pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations

Table 1: Functional Group and Stereochemical Comparisons
Compound Name Molecular Formula Functional Groups/Stereochemistry Key Differences from Target Compound References
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane C10H18 Bicyclo[3.1.1]heptane core; 3 methyl groups Baseline structure
Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl-, (1R,2S,5S)-rel- C10H18O Hydroxyl (-OH) group at C2 Increased polarity; potential for H-bonding
(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (+)-α-pinene C10H16 Double bond at C2-C3 Higher reactivity in addition reactions
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde C11H18O Aldehyde (-CHO) group at C3 Nucleophilic addition reactivity
Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)- (Pinocarveol) C10H16O Hydroxyl (-OH) and methylene (=CH2) groups Dual functionality; fragrance applications

Physical Properties and Industrial Relevance

Table 2: Physical Property Comparison
Compound Name Molecular Weight Boiling Point (°C) Solubility Key Applications
This compound 138.25 ~155–160 Low (lipophilic) Intermediate in terpene synthesis
(+)-α-pinene 136.23 155–156 Insoluble in water Essential oils; solvent
Pinocarveol 152.23 220–225 Moderate in ethanol Fragrances; pharmaceuticals

Biological Activity

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane , commonly known as α-pinene , is a bicyclic monoterpene with significant biological activity. This compound is prevalent in nature, primarily found in the essential oils of coniferous trees and various plants. Its unique structure contributes to a range of biological effects, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C10H16
  • Molar Mass : 136.23 g/mol
  • Density : 0.858 g/mL at 20°C
  • Melting Point : -62°C
  • Boiling Point : 155-156°C
  • Solubility : Soluble in ether, alcohols, and chloroform; not miscible in water.

Structure

The structure of this compound can be represented as follows:

Structure C10H16\text{Structure }\text{C}_{10}\text{H}_{16}

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound:

  • A study by Dong et al. (2020) demonstrated that derivatives of this compound exhibit significant antiviral activity against influenza viruses, particularly targeting the M2 proton channel with low cytotoxicity levels .
  • Research indicates that the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory properties of α-pinene have been documented in several studies:

  • In vitro assays revealed that α-pinene can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
  • A case study involving animal models showed reduced inflammation markers when treated with α-pinene compared to control groups .

Therapeutic Applications

The potential therapeutic applications of this compound are expanding:

  • Respiratory Health : Its inhalation has been associated with improved respiratory function and reduced symptoms in asthma patients due to its bronchodilator effects.
  • Cognitive Function : Some studies suggest that α-pinene may enhance memory and cognitive function through its action on neurotransmitter systems .

Safety and Toxicology

While α-pinene is generally recognized as safe (GRAS) when used in food and cosmetics, some studies have raised concerns regarding potential allergic reactions in sensitized individuals. The SCCS has provided guidelines for safe exposure levels to minimize risks associated with fragrance allergens .

Data Table of Biological Activities

PropertyEffect/ActivityReference
AntimicrobialEffective against S. aureus and E. coli
AntiviralInhibits influenza virus M2 proton channel
Anti-inflammatoryReduces pro-inflammatory cytokine production
Respiratory HealthImproves respiratory function
Cognitive FunctionPotential enhancement of memory

Q & A

Q. What are the recommended synthetic routes for rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane, and how do stereochemical outcomes vary with different catalysts?

Synthesis typically involves pinene-derived precursors or terpene cyclization. For example, α-pinene (CAS 80-56-8) can undergo acid-catalyzed isomerization to yield bicyclic structures. Stereochemical control depends on chiral catalysts (e.g., Lewis acids like BINOL-derived complexes) and reaction conditions (temperature, solvent polarity). Monitoring via GC-MS with chiral columns is critical to assess enantiomeric excess . Purification often leverages the compound’s XLogP3 value (~2.2) for solvent partitioning or silica gel chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key methods include:

  • GC-MS : Compare retention indices and fragmentation patterns with NIST reference spectra (e.g., NIST Chemistry WebBook entries for bicyclic monoterpenes) .
  • NMR : Analyze methyl group multiplicities (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) and bridgehead proton coupling (J ~8–10 Hz) .
  • Polarimetry : Confirm enantiomeric composition using specific rotation data (e.g., αD = –25° for (–)-trans-pinocarveol derivatives) .

Q. What computational models predict the compound’s physicochemical properties?

  • XLogP3 : Predicts logP ~2.2, indicating moderate hydrophobicity for solvent selection .
  • Joback/Crippen methods : Estimate boiling points (~175–190°C) and solubility parameters (δ ~17 MPa¹/²) for process optimization .
  • DFT calculations : Model bicyclic ring strain and thermodynamic stability (e.g., heat of formation ~–150 kJ/mol) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for diastereomers of this bicyclic system?

Advanced techniques include:

  • Chiral GC columns (e.g., Cyclodex-B or β-DEX™): Separate enantiomers based on cyclodextrin interactions .
  • Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., (–)-menthyl chloroformate) to form separable salts .
  • Dynamic kinetic resolution : Catalyze reversible ring-opening with enzymes (e.g., lipases) to enrich specific stereoisomers .

Q. How do thermodynamic properties (e.g., ring strain, enthalpy of combustion) influence isomerization pathways?

The bicyclo[3.1.1]heptane framework has moderate ring strain (~25 kcal/mol) compared to norbornane derivatives. Isomerization to pinane or camphene derivatives occurs under heat (>200°C) or acid catalysis, with activation energies ~40–50 kJ/mol. Calorimetry (DSC) and gas-phase IR spectroscopy track intermediates like carbocation rearrangements .

Q. What experimental designs mitigate contradictions in bioactivity or reactivity data across studies?

  • Randomized block designs : Control batch variability (e.g., rootstock effects in terpene biosynthesis studies) by replicating synthesis/purification steps .
  • Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., TPSA, H-bond donors) with bioactivity outliers .
  • In situ spectroscopy : Monitor real-time reactions (e.g., ozonolysis) to resolve kinetic vs. thermodynamic product discrepancies .

Q. How does the compound’s stereochemistry affect its role in enantioselective catalysis or natural product synthesis?

The rel-(1R,5R) configuration is critical for:

  • Chiral ligands : Coordinate transition metals (e.g., Rh or Ru) in asymmetric hydrogenation (e.g., >90% ee in α-pinene-derived catalysts) .
  • Terpene synthases : Act as mechanistic probes for cyclization/ring-opening steps in enzyme active sites (e.g., β-pinene synthase) .

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